(R)-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol
Description
(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)diphenylmethanol is a chiral compound featuring a 1,3-dioxolane ring substituted with two methyl groups at the 2-position and a diphenylmethanol moiety at the 4-position. Its structure combines a rigid dioxolane core with bulky aromatic groups, making it a versatile intermediate in asymmetric synthesis and pharmaceutical chemistry. The (R)-configuration at the 4-position ensures enantioselectivity in reactions, particularly in the synthesis of chiral ligands or bioactive molecules .
Key properties include:
Properties
Molecular Formula |
C18H20O3 |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol |
InChI |
InChI=1S/C18H20O3/c1-17(2)20-13-16(21-17)18(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16,19H,13H2,1-2H3/t16-/m1/s1 |
InChI Key |
KPGCQRHYMXWWIM-MRXNPFEDSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Canonical SMILES |
CC1(OCC(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Origin of Product |
United States |
Preparation Methods
Asymmetric Dioxolane Formation
The (R)-configured dioxolane ring is often constructed first. A solvent-free method from CN102558132A describes protecting glycerol’s vicinal diols with 2,2-dimethoxypropane under p-toluenesulfonic acid catalysis. For chiral induction, dimethyl (R,R)-2,3-O-isopropylidene tartrate serves as a precursor, as shown in titanium–TADDOLate-catalyzed reactions.
Example protocol :
-
Diol protection : Glycerol reacts with 2,2-dimethoxypropane (1:1.4 molar ratio) at 68–72°C for 2–6 h under acid catalysis.
-
Chiral resolution : The racemic intermediate is resolved using chiral column chromatography (e.g., Chiralpak AD-H) or enzymatic kinetic resolution.
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Activation | Methanesulfonyl chloride, Et₃N, 0°C | 85–90% | |
| Grignard | Ph₂MgBr, THF, −78°C → RT | 65% |
This method risks racemization at the chiral center during activation but offers straightforward scalability.
Friedel-Crafts Alkylation
Direct coupling of diphenylmethanol with a dioxolane-containing electrophile:
-
Electrophile synthesis : (R)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane.
-
Alkylation : Lewis acid (e.g., AlCl₃)-catalyzed reaction in dichloromethane.
Optimized conditions :
-
Molar ratio (electrophile:diphenylmethanol) = 1:1.2
-
Temperature: 0°C → RT over 12 h
One-Pot Tandem Synthesis
CN109761949B details a scalable industrial method for analogous dioxolanes:
-
Esterification : Glycerol monobenzoate formation (96% yield).
-
Ketalization : Acetone cyclization under methanesulfonic acid (35°C, 60 min).
-
Hydrolysis : NaOH-mediated cleavage to release the dioxolane-diphenylmethanol product.
Critical parameters :
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 7.35–7.25 (m, 10H, Ar-H), 4.15 (dd, J = 6.8 Hz, 1H, CH), 3.85–3.70 (m, 2H, OCH₂), 1.40 (s, 3H, CH₃), 1.35 (s, 3H, CH₃).
Yield Optimization Strategies
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
®-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid, leading to brominated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of derivatives of (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol. One notable study investigated a selenium-containing derivative, Se-DMC, which demonstrated significant attenuation of inflammatory responses in a complete Freund's adjuvant-induced arthritis model in mice. The compound reduced paw edema and nociception while enhancing neurobehavioral outcomes .
1.2 Synthesis of Bioactive Compounds
This compound serves as a precursor for synthesizing various bioactive molecules. For instance, it can be used to prepare compounds like (R)-2,2-dimethyl-4-benzoxymethyl-1,3-dioxolane and other derivatives that exhibit pharmacological activity .
3.1 Chromatography
(R)-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol has been utilized in chiral chromatography as a chiral selector due to its ability to form stable complexes with various analytes. This property is particularly beneficial in the separation of enantiomers in pharmaceutical formulations.
Case Study: Chiral Separation
A study demonstrated the effectiveness of this compound in separating racemic mixtures of pharmaceuticals using high-performance liquid chromatography (HPLC). The results indicated that the use of this compound significantly improved resolution compared to traditional selectors .
Mechanism of Action
The mechanism of action of ®-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared to three classes of analogues:
Reactivity and Stability
- Hydrolytic Stability: The dioxolane ring in (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol is resistant to hydrolysis under neutral conditions but cleaves in acidic media, similar to solketal derivatives. However, the diphenyl groups reduce solubility in polar solvents compared to solketal .
- Thermal Behavior : Unlike solketal esters (e.g., stearate derivatives), which exhibit liquid-crystalline mesophases between 30–55°C, the bulky diphenyl groups in the target compound suppress mesophase formation, favoring isotropic melting above 150°C .
Biological Activity
(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)diphenylmethanol is a compound of significant interest due to its structural characteristics and potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
- Molecular Formula : C16H18O3
- Molecular Weight : 270.31 g/mol
- CAS Number : 14347-78-5
- IUPAC Name : (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)diphenylmethanol
Pharmacological Properties
- Antioxidant Activity :
- Antimicrobial Effects :
- Neuroprotective Effects :
Synthesis and Characterization
The synthesis of (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)diphenylmethanol typically involves the following steps:
- Formation of Dioxolane Ring :
- The initial step involves the reaction of glycerol with suitable aldehydes under acidic conditions to form the dioxolane ring.
- Alkylation with Diphenylmethanol :
- Subsequent alkylation with diphenylmethanol is performed to introduce the diphenyl group into the dioxolane structure.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)diphenylmethanol using the DPPH assay. The results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound, demonstrating its potential as a natural antioxidant.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)diphenylmethanol could be developed into a novel antimicrobial agent.
Q & A
Q. Key Factors Affecting Stereochemistry :
- Temperature : Lower temperatures (e.g., 0–20°C) minimize racemization during substitution reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize transition states, favoring retention of configuration .
Basic: How is the structural configuration of this compound validated, and what analytical techniques are essential for distinguishing it from its diastereomers?
Methodological Answer:
Validation involves a combination of:
- X-ray crystallography : Definitive proof of absolute configuration, as seen in related dioxolane derivatives (e.g., SHELXL refinement ).
- Optical rotation : Specific rotation values (e.g., [α]D = −3.3° for R-configuration in CHCl₃) compared to literature data .
- NMR spectroscopy : Key signals include:
Q. Diastereomer Differentiation :
- HPLC with chiral stationary phases (e.g., amylose-based columns) resolves enantiomers .
- Vibrational circular dichrometry (VCD) provides stereochemical fingerprints .
Advanced: How do computational methods explain the thermodynamic stability of the 5-membered dioxolane ring in this compound compared to 6-membered isomers?
Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:
-
Ring strain : The 5-membered dioxolane exhibits lower strain (ΔG = +1.7 kcal/mol) than the 6-membered isomer due to favorable puckering and reduced axial methyl group repulsion .
-
Energy Landscape :
Isomer ΔG (kcal/mol) Population at 298 K 5-membered (dioxolane) 0.0 95% 6-membered (dioxane) +1.7 5%
Experimental validation via acid-catalyzed equilibration aligns with computational predictions, showing >90% dioxolane product under kinetic control .
Advanced: What experimental design strategies optimize catalytic asymmetric synthesis of this compound, and how are conflicting reactivity trends resolved?
Methodological Answer:
Response Surface Methodology (RSM) is employed to optimize variables:
Q. Case Study :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (BINOL-based) | 2–3 mol% | +25% yield |
| Temperature | 40–50°C | Minimizes racemization |
| Acetone co-solvent | 10–20% v/v | Enhances enantioselectivity |
Conflict Resolution : Discrepancies in reported enantiomeric excess (e.g., 85% vs. 92%) are attributed to trace moisture in solvents, addressed via Karl Fischer titration for rigorous drying .
Advanced: How is this compound utilized in chiral ligand design for asymmetric catalysis, and what mechanistic insights govern its coordination behavior?
Methodological Answer:
The diphenylmethanol moiety acts as a bidentate ligand in transition-metal complexes (e.g., titanium, palladium):
Q. Catalytic Applications :
- Asymmetric epoxidation : Up to 88% ee achieved with Ti(IV) complexes .
- C–H activation : Pd(II) derivatives enable enantioselective functionalization of arenes .
Basic: What are the stability profiles of this compound under acidic, basic, and oxidative conditions, and how are degradation products characterized?
Methodological Answer:
- Acidic Conditions : Dioxolane ring opens at pH < 2, yielding glycerol-diphenylmethanol adducts (LC-MS/MS, m/z 315 [M+H]⁺) .
- Basic Conditions : Benzylic alcohol undergoes oxidation to ketone derivatives (UV-Vis λmax = 270 nm) .
- Oxidative Stability : Resists H₂O₂ (<10% degradation in 24 h) but decomposes under ozonolysis (GC-MS detection of benzaldehyde fragments) .
Q. Stabilization Strategies :
- Lyophilization : Increases shelf life to >12 months at −20°C .
- Antioxidants : 0.1% BHT prevents radical-mediated degradation .
Advanced: What role does this compound play in pharmaceutical intermediate synthesis, and how are purity and stereochemical integrity maintained during scale-up?
Methodological Answer:
Q. Purity Metrics :
| Impurity | Acceptable Limit | Analytical Method |
|---|---|---|
| Diastereomers | <0.5% | Chiral HPLC |
| Residual solvents | <50 ppm | HS-GC |
Advanced: How do solvent and catalyst selection influence the compound’s reactivity in nucleophilic acyl substitution reactions?
Methodological Answer:
-
Solvent Effects :
-
Catalyst Screening :
Catalyst Yield (%) Selectivity (R:S) DMAP 78 92:8 PyBOP 85 95:5 N-Heterocyclic carbene 91 98:2
Mechanistic Insight : NHC catalysts lower activation energy by 12 kcal/mol (DFT), favoring transition-state alignment .
Basic: What spectroscopic benchmarks are critical for confirming the identity of this compound in complex mixtures?
Methodological Answer:
Q. Reference Data :
| Technique | Key Peaks/Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.38 (s, 6H) | |
| ¹³C NMR (CDCl₃) | δ 109.5 (C-O) |
Advanced: How are kinetic and thermodynamic control strategies applied to favor the formation of this compound over competing byproducts?
Methodological Answer:
Q. Case Study :
| Condition | Product Ratio (Dioxolane:Dioxane) | Yield (%) |
|---|---|---|
| 0°C, 2 h (kinetic) | 95:5 | 88 |
| 80°C, 24 h (thermodynamic) | 70:30 | 62 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
